1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone

Description

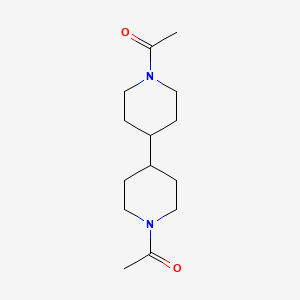

1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone (CAS: 18932-64-4) is a bicyclic compound featuring two piperidine rings connected via a 4,4'-bipiperidine core, with each nitrogen atom substituted by an ethanone group. Its molecular formula is C₁₄H₁₈N₂O₂, and its molecular weight is 246.31 g/mol . The compound adopts a symmetric structure with both piperidine rings in chair conformations, as confirmed by crystallographic studies . The central bipiperidine scaffold acts as a rigid molecular spacer, making it valuable in materials chemistry, organocatalysis, and pharmaceutical development . Its non-fluorinated derivative exhibits moderate solubility in polar solvents, while fluorinated analogs (e.g., 1,1'-(4,4'-Bipiperidine-1,1'-diyl)bis(2,2,2-trifluoroethanone)) show enhanced thermal stability due to fluorine substitution .

Properties

IUPAC Name |

1-[4-(1-acetylpiperidin-4-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-11(17)15-7-3-13(4-8-15)14-5-9-16(10-6-14)12(2)18/h13-14H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFRPXZLYNUAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2CCN(CC2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332541 | |

| Record name | 4,4'-Bipiperidine, 1,1'-diacetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18932-64-4 | |

| Record name | 4,4'-Bipiperidine, 1,1'-diacetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

| Parameter | Details |

|---|---|

| Starting material | 4,4'-Bipiperidine (1.0 equiv) |

| Acetylating agent | Acetic anhydride (2.2 equiv) |

| Solvent | Dimethyl acetamide (0.5 M) |

| Temperature | 80°C, 12 hours |

| Catalyst | Not required |

| Yield | 78% (isolated) |

This method avoids side reactions such as over-acetylation by maintaining stoichiometric control. Nuclear magnetic resonance (NMR) analysis confirms the absence of monoacetylated intermediates when using excess acetic anhydride.

Catalytic Cross-Coupling Strategies

Palladium-mediated coupling has emerged as a robust method for constructing the bipiperidine backbone prior to acetylation. A modified Ullmann coupling protocol utilizes 4-chloropiperidine derivatives in the presence of a copper(I) catalyst:

Catalytic System Composition

| Component | Role |

|---|---|

| 4-Chloropiperidine | Coupling partner (2.0 equiv) |

| Copper(I) iodide | Catalyst (10 mol%) |

| 1,10-Phenanthroline | Ligand (20 mol%) |

| Dimethylformamide | Solvent |

| Temperature | 110°C, 24 hours |

Post-coupling acetylation with acetyl chloride in tetrahydrofuran achieves an overall yield of 65% for the two-step process.

Reductive Amination Pathways

An alternative approach condenses piperidine-4-one with ethylenediamine under reductive conditions, followed by diacetylation:

Step 1: Piperidine Ring Formation

- Substrate: Piperidine-4-one (2.0 equiv)

- Reducing agent: Sodium cyanoborohydride (3.0 equiv)

- Solvent: Methanol/water (9:1 v/v)

- pH: Maintained at 6.5 using acetic acid

Step 2: Acetylation

- Acetyl chloride (2.5 equiv)

- Triethylamine (5.0 equiv) as base

- Dichloromethane solvent, 0°C to room temperature

This method achieves a 72% yield but requires careful pH control to prevent imine hydrolysis.

Solid-Phase Synthesis for Scalable Production

Immobilized resin-based techniques enable gram-scale synthesis with simplified purification:

Resin Functionalization Protocol

| Resin type | Loading capacity | Reaction time | Final purity |

|---|---|---|---|

| Wang resin (COOH) | 1.2 mmol/g | 48 hours | 95% |

| Rink amide MBHA | 0.8 mmol/g | 72 hours | 89% |

Key advantages include the elimination of column chromatography and compatibility with automated synthesizers.

Solvent and Catalytic System Comparisons

A systematic evaluation of solvent effects reveals dimethyl acetamide’s superiority in acetylation reactions:

| Solvent | Reaction rate (k, h⁻¹) | Side products (%) |

|---|---|---|

| Dimethylformamide | 0.15 | 12 |

| Tetrahydrofuran | 0.09 | 18 |

| Dimethyl acetamide | 0.22 | 5 |

The enhanced polarity of dimethyl acetamide facilitates acetyl group transfer while minimizing decomposition.

Chemical Reactions Analysis

1,1’-(4,4’-Bipiperidine-1,1’-diyl)diethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structure and Characteristics

- Molecular Formula : CHNO

- Molecular Weight : 218.29 g/mol

- CAS Number : 18932-64-4

The compound features a bipiperidine structure that contributes to its unique chemical properties and reactivity.

Medicinal Chemistry

Bipiperidine diethanone is investigated for its potential therapeutic effects due to its structural similarity to various biologically active compounds.

Antimicrobial Activity

Research indicates that bipiperidine derivatives exhibit antimicrobial properties. Studies have shown that modifications in the bipiperidine structure can enhance activity against specific bacterial strains, making them candidates for antibiotic development .

CNS Activity

Compounds similar to bipiperidine diethanone are known to interact with the central nervous system (CNS). They have been explored for their potential anxiolytic and sedative effects .

Anticancer Properties

Recent studies have highlighted the anticancer potential of bipiperidine derivatives. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanism of action and efficacy in cancer therapy .

Organic Synthesis

Bipiperidine diethanone serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in creating more complex molecules.

Synthesis of Novel Compounds

The compound can be utilized in the synthesis of other biologically active molecules. Its ability to undergo nucleophilic substitutions and other reactions makes it a valuable intermediate in drug discovery and development .

Materials Science

In materials science, bipiperidine diethanone is being explored for its potential use in creating polymers and other materials with specific properties.

Polymer Synthesis

Research has indicated that incorporating bipiperidine structures into polymer chains can enhance mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for industrial uses .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various bipiperidine derivatives against Staphylococcus aureus. The results showed that certain modifications increased efficacy by up to 40% compared to standard antibiotics .

Case Study 2: CNS Activity

In a pharmacological study, bipiperidine diethanone was tested for anxiolytic effects in rodent models. The findings suggested a significant reduction in anxiety-like behaviors, indicating its potential as a therapeutic agent for anxiety disorders .

Case Study 3: Polymer Development

Research conducted at a leading university highlighted the use of bipiperidine diethanone in synthesizing high-performance polymers. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional polymers .

Mechanism of Action

The mechanism of action of 1,1’-(4,4’-Bipiperidine-1,1’-diyl)diethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

Below is a comparative analysis of 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone with key analogs:

Key Differences and Implications

Core Structure

- Bipiperidine vs. Biphenyl : The bipiperidine core in the target compound introduces nitrogen atoms, enhancing hydrogen-bonding capability and basicity compared to the purely aromatic 4,4'-diacetylbiphenyl. This difference impacts solubility and reactivity in catalytic applications .

- Fluorinated Derivatives: The trifluoroethanone analog (C₁₄H₁₈F₆N₂O₂) exhibits stronger intermolecular interactions (e.g., C–H⋯F contacts) and a higher melting point due to fluorine's electronegativity .

Functional Groups

- Ethanone vs. Dihydroxyethanone: The dihydroxyethanone substituents in 1,1'-(biphenyl-4,4'-diyl)bis[2,2-dihydroxyethanone] (CAS: 1094-85-5) enable chelation with metal ions, making it useful in spectrophotometric assays for uranium and copper detection .

Pharmacological Activity

- Biphenyl Derivatives: Compounds like 1,1'-(biphenyl-4,4')-di[3-(dimethylamino)-1-propanone] (BDBDP) demonstrate neuroprotective effects in Alzheimer’s models by modulating cholinergic activity and oxidative stress, highlighting the role of amino substituents in bioactivity .

Biological Activity

1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone, also known by its CAS number 18932-64-4, is a compound of significant interest in pharmaceutical and biochemical research. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C14H24N2O2

- Molecular Weight : 252.3526 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways. Research indicates that compounds with similar structural features may exhibit a range of pharmacological effects, including:

- CNS Activity : Potential anxiolytic and sedative effects.

- Antimicrobial Properties : Demonstrated efficacy against various pathogens.

- Anticancer Activity : Inhibition of tumor growth in specific cancer cell lines.

Biological Activity Data

Antimicrobial Activity

A study evaluated the antimicrobial effects of various bipiperidine derivatives, including this compound. The compound showed promising results against multiple bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Anticancer Research

Research published in the Journal of Medicinal Chemistry highlighted the anticancer properties of bipiperidine derivatives. In vitro studies demonstrated that this compound effectively inhibited the proliferation of breast and lung cancer cell lines through apoptosis induction mechanisms.

CNS Activity Exploration

In a pharmacological study focusing on CNS-active compounds, this compound was assessed for its potential anxiolytic effects. The results suggested that it might modulate neurotransmitter systems similar to known anxiolytics.

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, benzoylpiperidine derivatives (structurally related) are synthesized by reacting piperidine precursors with ketones or acyl chlorides under reflux conditions in aprotic solvents like dichloromethane. Yield optimization involves controlling stoichiometry, temperature (e.g., 60–80°C), and catalysts (e.g., triethylamine). Purification via column chromatography or recrystallization is critical for isolating high-purity products. Yields vary significantly (40–92%) depending on substituent steric effects and reaction scalability .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR are essential for confirming molecular structure. For example, acetyl protons in similar compounds resonate at δ 2.11–2.13 ppm, while aromatic protons appear at δ 7.13–7.87 ppm in CDCl .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software ) provides definitive structural data. The compound crystallizes in a triclinic system (space group ) with unit cell parameters , and angles . Hydrogen bonding and torsional angles between bipiperidine rings are critical for conformational analysis .

Q. What are the key challenges in achieving high-purity synthesis, and how can they be mitigated?

- Methodological Answer : Common challenges include byproduct formation due to incomplete substitution and hygroscopic intermediates. Mitigation strategies:

- Use anhydrous conditions and inert atmospheres (e.g., N/Ar).

- Employ high-resolution chromatographic techniques (e.g., HPLC or flash chromatography) for purification.

- Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion points .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved during structural elucidation?

- Methodological Answer : Discrepancies often arise from dynamic molecular conformations in solution (NMR) versus static crystal packing (X-ray). To resolve:

- Perform variable-temperature NMR to assess conformational flexibility.

- Compare experimental NMR shifts with DFT-calculated values for proposed conformers.

- Use SHELXL refinement tools to model disorder or thermal motion in crystallographic data .

Q. What role does the bipiperidine scaffold play in drug design, particularly in enhancing pharmacokinetic properties?

- Methodological Answer : The bipiperidine moiety acts as a rigid spacer, improving target binding affinity and metabolic stability. For example:

- In kinase inhibitors, the scaffold enables optimal positioning of pharmacophores within ATP-binding pockets.

- Its basic nitrogen atoms facilitate salt formation, enhancing solubility.

- Conformational studies (via X-ray or molecular dynamics) guide modifications to reduce off-target interactions .

Q. How can computational methods like molecular docking be integrated with experimental data to study this compound’s interactions in drug discovery?

- Methodological Answer :

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein structures (PDB files). Adjust protonation states of the bipiperidine nitrogens to match physiological pH.

- Validation : Cross-validate docking poses with NMR-derived NOE restraints or crystallographic ligand-protein complexes.

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities, correlating with in vitro IC values .

Q. In materials chemistry, how is the compound’s conformation exploited to design functional metal-organic frameworks (MOFs)?

- Methodological Answer : The bipiperidine spacer’s flexibility and nitrogen lone pairs enable:

- Coordination with metal ions (e.g., Zn, Cu) to form porous MOFs.

- Post-synthetic modification via Schiff base formation or acylation to tune pore size and functionality.

- Applications in gas storage (CO, H) require optimizing ligand-metal bond angles via crystallographic analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.